molecular formula C13H16N4O B7461953 N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide

Cat. No. B7461953
M. Wt: 244.29 g/mol
InChI Key: BKAJIEPTOCFCNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide, also known as TPC, is a compound that has been gaining attention in the scientific community due to its potential therapeutic applications. TPC is a small molecule that has been synthesized and studied for its potential use in treating various diseases.

Mechanism of Action

The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide is not fully understood, but it has been suggested that this compound may act as a DNA intercalator, inhibiting DNA replication and inducing apoptosis in cancer cells. In addition, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of various oncogenes. In animal models of Alzheimer's disease and Parkinson's disease, this compound has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target. In addition, this compound has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.

Future Directions

There are several future directions for the study of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic agents. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans, which could help to determine its potential use in the clinic. Finally, this compound could be used as a tool compound to elucidate the role of DNA replication and acetylcholinesterase activity in various diseases.

Synthesis Methods

The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide involves several steps, including the reaction of 3-(bromomethyl)-1,2,4-triazole with 3-cyclopentylpropanoic acid, followed by the addition of sodium hydroxide and the formation of the final product. The synthesis method has been optimized to obtain high yields of this compound with high purity.

Scientific Research Applications

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have anti-tumor activity in vitro and in vivo, and it has been suggested that this compound could be used as a potential chemotherapeutic agent. In addition, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c18-13(10-5-1-2-6-10)14-9-12-16-15-11-7-3-4-8-17(11)12/h3-4,7-8,10H,1-2,5-6,9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAJIEPTOCFCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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